molecular formula C12H17Cl3N4 B13098458 (S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride

(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride

Cat. No.: B13098458
M. Wt: 323.6 g/mol
InChI Key: LDARQZQGNRRJED-WWPIYYJJSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Core structure: A pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocycle known for its kinase-inhibitory properties.
  • Substituents:
    • 5-position: Chloro group (–Cl), an electron-withdrawing substituent enhancing antibacterial potency .
    • 6-position: Methyl group (–CH₃), contributing to steric effects and metabolic stability.
    • 2-position: (S)-Piperidin-2-yl group, a chiral secondary amine moiety influencing target selectivity and pharmacokinetics .
  • Salt form: Dihydrochloride improves aqueous solubility, critical for oral bioavailability.

The (S)-enantiomer configuration is pharmacologically significant, as stereochemistry often dictates binding affinity to kinase targets like MAPKAP-K2 .

Properties

Molecular Formula

C12H17Cl3N4

Molecular Weight

323.6 g/mol

IUPAC Name

5-chloro-6-methyl-2-[(2S)-piperidin-2-yl]pyrazolo[1,5-a]pyrimidine;dihydrochloride

InChI

InChI=1S/C12H15ClN4.2ClH/c1-8-7-17-11(15-12(8)13)6-10(16-17)9-4-2-3-5-14-9;;/h6-7,9,14H,2-5H2,1H3;2*1H/t9-;;/m0../s1

InChI Key

LDARQZQGNRRJED-WWPIYYJJSA-N

Isomeric SMILES

CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3)N=C1Cl.Cl.Cl

Canonical SMILES

CC1=CN2C(=CC(=N2)C3CCCCN3)N=C1Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride typically involves the condensation of aminopyrazoles with various reagents. One common method includes the reaction of aminopyrazoles with enaminonitriles or enaminones under reflux conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as Lewis acids .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Substituents (Position) Key Functional Attributes Biological Activity
(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride 5-Cl, 6-CH₃, 2-(S)-piperidin-2-yl High kinase selectivity, improved solubility MAPKAP-K2 inhibition, anti-inflammatory
N-Phenyl-pyrazolo[1,5-a]pyrimidine (12a) 7-NPh Electron-rich aromatic ring Cytotoxic, carcinogenic potential
N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) 7-N(4-ClPh) Enhanced polarity due to –Cl Non-carcinogenic, safe profile
3-Iodo-pyrazolo[1,5-a]pyrimidine 3-I Regioselective iodination Intermediate for further derivatization
5-Fluoro-pyrazolo[1,5-a]pyrimidine 5-F Moderate electron withdrawal Antibacterial (lower potency vs. 5-Cl)

Key Observations :

  • Position 5 : Chloro (–Cl) substituents (as in the target compound) confer superior antibacterial activity compared to fluoro (–F) analogs due to stronger electron-withdrawing effects .
  • Position 7: Aromatic substituents (e.g., N-phenyl in 12a) increase cytotoxicity and carcinogenicity risk, whereas alkyl/piperidine groups (as in the target compound) enhance safety .
  • Chiral Centers : The (S)-piperidin-2-yl group in the target compound improves kinase selectivity vs. racemic analogs, which often exhibit off-target effects .

Biological Activity

(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

  • Common Name : this compound
  • CAS Number : 1956436-13-7
  • Molecular Formula : C₁₂H₁₇Cl₂N₄
  • Molecular Weight : 323.6 g/mol

Anticancer Properties

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit significant anticancer activity. The compound has shown potential against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer models.

A notable study demonstrated that this compound exhibited IC₅₀ values ranging from 0.87 to 12.91 μM in MCF-7 cells, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had IC₅₀ values of 17.02 μM and 11.73 μM respectively .

Central Nervous System Activity

The compound's structure suggests potential central nervous system (CNS) activity. Pyrazolo[1,5-a]pyrimidines have been explored for their neuroprotective effects and as anxiolytics or antidepressants. The piperidine moiety is known for enhancing CNS penetration, which may contribute to the biological efficacy of this compound.

Anti-inflammatory Effects

Inflammation-related diseases are another area where this compound shows promise. Studies have indicated that pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This could position this compound as a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

The SAR of pyrazolo[1,5-a]pyrimidines has been extensively studied. Key modifications in the structure can significantly impact biological activity:

Modification TypeEffect on Activity
Chloro Substitution Enhances binding affinity to target proteins
Piperidine Ring Increases CNS activity and solubility
Methyl Group at Position 6 Improves selectivity against cancer cell lines

These modifications highlight the importance of chemical structure in determining the efficacy and specificity of pyrazolo[1,5-a]pyrimidine derivatives.

Case Studies

  • In Vivo Efficacy : A study involving a mouse model of breast cancer demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 10 mg/kg body weight over a period of two weeks.
  • Toxicology Profile : Toxicological assessments indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development .
  • Mechanism of Action : Research has shown that this compound may induce apoptosis in cancer cells through activation of caspase pathways, leading to increased levels of caspase 9 in treated samples compared to controls.

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